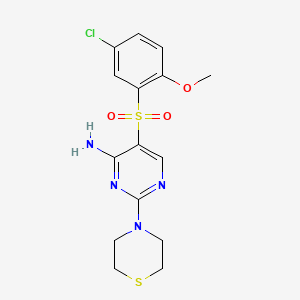

![molecular formula C20H23N3 B3008189 2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 887215-61-4](/img/structure/B3008189.png)

2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

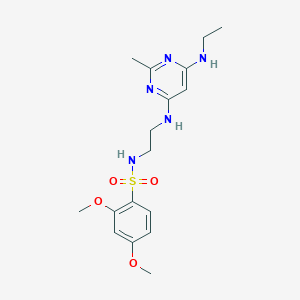

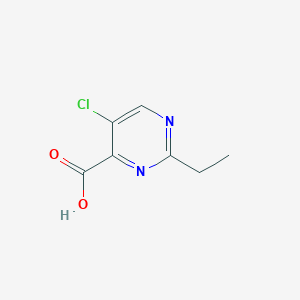

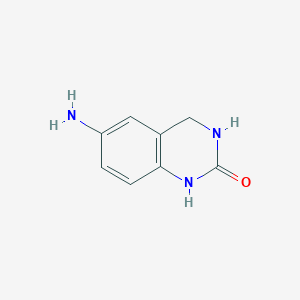

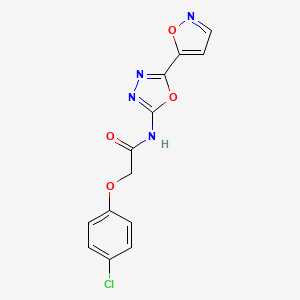

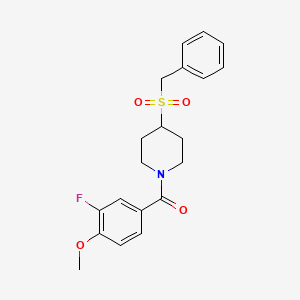

2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Heterocyclic Compounds and Their Applications

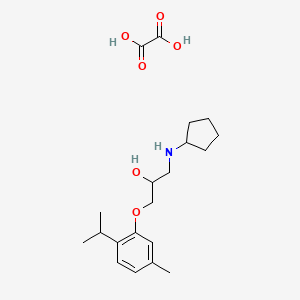

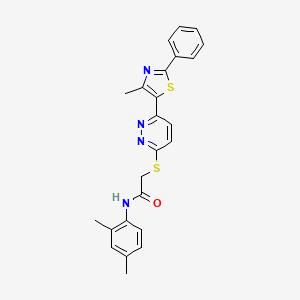

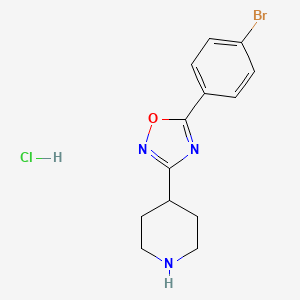

Biological Activities and Therapeutic Potential : Benzothiazoles, benzimidazoles, and other related heterocyclic compounds exhibit a broad spectrum of biological activities, making them significant in medicinal chemistry. These activities include antimicrobial, anticancer, antioxidant, and antiviral properties. The structural simplicity of these compounds, coupled with their diverse biological activities, highlights their potential in drug discovery and therapeutic applications. The development of benzothiazole-based chemotherapeutics, for example, emphasizes the increasing importance of these compounds in addressing various human diseases and disorders (Kamal et al., 2015; Ahmed et al., 2012).

Antioxidant Capacity and Environmental Implications : The assessment of antioxidant capacities, such as through the ABTS/PP decolorization assay, reveals the chemical reactivity and potential environmental impact of these compounds. Understanding these pathways can inform the development of compounds with minimized environmental footprints and enhanced biodegradability (Ilyasov et al., 2020).

Chemical Modifications for Enhanced Potency : Research into the synthesis and chemical modification of benzimidazoles and related compounds aims to develop more potent central nervous system (CNS) drugs. This includes exploring common pathways for synthesizing these compounds and their CNS properties, potentially leading to the creation of novel therapeutics for neurological disorders (Saganuwan, 2020).

Environmental Persistence and Fate : Understanding the occurrence, fate, and behavior of parabens, which share chemical similarities with the compound of interest, in aquatic environments is crucial. It highlights the need for comprehensive environmental impact assessments of chemical compounds, considering their persistence, bioaccumulation potential, and effects on ecosystems (Haman et al., 2015).

Direcciones Futuras

Imidazole-based compounds, including “2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole”, hold promising potential for future therapeutic applications. The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating various diseases .

Mecanismo De Acción

Target of Action

It’s worth noting that both piperidine and benzimidazole moieties are present in numerous pharmaceuticals , suggesting a wide range of potential targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds containing piperidine and benzimidazole moieties have been associated with various biological activities

Biochemical Pathways

Piperidine and benzimidazole derivatives have been associated with a variety of biological activities , suggesting that they may interact with multiple biochemical pathways

Result of Action

Compounds containing piperidine and benzimidazole moieties have been associated with various biological activities , suggesting a range of potential effects

Análisis Bioquímico

Biochemical Properties

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it is plausible that 2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

It is known that imidazole derivatives can inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that imidazole derivatives can inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that imidazole derivatives can inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that this compound may have similar temporal effects, including impacts on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that imidazole derivatives can inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that this compound may have similar dosage effects, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It is known that imidazole derivatives can inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that this compound may interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels.

Transport and Distribution

It is known that imidazole derivatives can inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that this compound may interact with various transporters or binding proteins, influencing its localization or accumulation.

Subcellular Localization

It is known that imidazole derivatives can inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that this compound may have similar effects on its subcellular localization, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Propiedades

IUPAC Name |

2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3/c1-15-6-2-3-7-17(15)14-23-12-10-16(11-13-23)20-21-18-8-4-5-9-19(18)22-20/h2-9,16H,10-14H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOZKCMBURHRGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC(CC2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3008112.png)

![(E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3008119.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3008123.png)

![1-[(2-Chloro-5-nitrophenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B3008124.png)